molecular formula C6H6N2 B14748759 3,5-Cyclohexadiene-1,2-diimine CAS No. 4710-40-1

3,5-Cyclohexadiene-1,2-diimine

Cat. No.: B14748759
CAS No.: 4710-40-1
M. Wt: 106.13 g/mol
InChI Key: QHFFENCDDAJXOU-UHFFFAOYSA-N
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Description

3,5-Cyclohexadiene-1,2-diimine is an organic compound with the molecular formula C6H6N2. It is also known by several synonyms, including 1,2-diiminobenzene and ortho-benzoquinone diimine This compound is characterized by its unique structure, which includes two imine groups attached to a cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Cyclohexadiene-1,2-diimine can be synthesized through the oxidation of aniline derivatives. One common method involves the use of ruthenium complexes containing two aniline ligands. These complexes are oxidized by ammonium cerium(IV) sulfate to form the desired diimine compound . The reaction conditions typically involve the use of a solvent such as acetonitrile and are carried out at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The use of transition metal catalysts and controlled oxidation reactions are key components of these methods.

Chemical Reactions Analysis

Types of Reactions: 3,5-Cyclohexadiene-1,2-diimine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex nitrogen-containing compounds.

    Reduction: Reduction reactions can convert the diimine groups back to amine groups.

    Substitution: The imine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Further oxidation can lead to the formation of azo compounds or other nitrogen-rich structures.

    Reduction Products: Reduction typically yields amine derivatives.

    Substitution Products: Substitution reactions can produce a variety of functionalized cyclohexadiene derivatives.

Scientific Research Applications

3,5-Cyclohexadiene-1,2-diimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Cyclohexadiene-1,2-diimine involves its ability to form stable complexes with transition metals. These complexes can undergo redox reactions, which are crucial for various catalytic processes. The imine groups can also participate in hydrogen bonding and other interactions with biological molecules, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

  • 1,2-Diiminobenzene
  • Ortho-benzoquinone diimine
  • 1,2-Diaminobenzene

Comparison: 3,5-Cyclohexadiene-1,2-diimine is unique due to its specific structure and reactivity. Unlike 1,2-diaminobenzene, which has amine groups, the diimine groups in this compound provide different chemical properties, such as the ability to form stable metal complexes and participate in unique redox reactions .

Properties

CAS No.

4710-40-1

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

IUPAC Name

cyclohexa-3,5-diene-1,2-diimine

InChI

InChI=1S/C6H6N2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H

InChI Key

QHFFENCDDAJXOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=N)C(=N)C=C1

Origin of Product

United States

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